molecular formula C6H5BrS B030966 2-Bromobenzenethiol CAS No. 6320-02-1

2-Bromobenzenethiol

Cat. No. B030966
CAS RN: 6320-02-1
M. Wt: 189.07 g/mol
InChI Key: YUQUNWNSQDULTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzenethiol is a brominated aromatic sulfur compound that is structurally related to bromobenzene derivatives. It is of interest in organic synthesis and materials science due to its reactive bromine and thiol groups, which make it a versatile intermediate for various chemical transformations.

Synthesis Analysis

Although specific synthesis routes for 2-Bromobenzenethiol are not directly provided, related bromobenzene derivatives are synthesized through various methods, including bromination reactions, coupling reactions, and domino processes involving halogenated intermediates. For example, bromobenzene derivatives have been synthesized through CuI-catalyzed domino processes and palladium-catalyzed C-H activation, indicating the potential methodologies that could be adapted for 2-Bromobenzenethiol synthesis (Lu et al., 2007), (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-Bromobenzenethiol would consist of a benzene ring substituted with a bromine atom and a thiol group. This structure imparts unique electronic properties, as the bromine and sulfur atoms influence the electron distribution within the molecule, affecting its reactivity and interactions with other molecules.

Chemical Reactions and Properties

2-Bromobenzenethiol participates in various chemical reactions, leveraging its bromine for nucleophilic substitution reactions and its thiol group for coupling reactions. These properties make it a valuable intermediate in the synthesis of more complex organic molecules. Related research on bromobenzene derivatives highlights their utility in forming C-C bonds and synthesizing heterocyclic compounds, suggesting similar applications for 2-Bromobenzenethiol (Fujita et al., 2014).

Scientific Research Applications

  • Bromobenzene studies, including those on compounds like 2-Bromobenzenethiol, have provided insights into the mechanisms of chemical-induced toxicities, highlighting the importance of metabolic activation and glutathione detoxification (Lau & Monks, 1988).

  • Novel bromophenols, which are related to 2-Bromobenzenethiol, show promising properties for inhibiting carbonic anhydrase. This has potential benefits for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

  • Derivatives of bromobenzene, such as 1-Bromo-2,4-dinitrobenzene, are synthesized with high yield and purity, making them useful in medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).

  • The high-temperature oxidation of 2-bromophenol, a compound similar to 2-Bromobenzenethiol, leads to the production of dibenzo-p-dioxin and other products. Dibenzo-p-dioxin is the highest yield product in these reactions (Evans & Dellinger, 2005).

  • 2,4-Dihalogenofluorobenzene derivatives exhibit antibacterial and antifungal activities against various microorganisms, indicating potential applications in pharmaceuticals and cosmetics (Katırcıoğlu et al., 2007).

  • The Williamson Reaction has been used to synthesize 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane, which is significant for understanding the pharmacological effects of dofetilide (Zhai, 2006).

  • 2-Bromophenol has been found to have mild nephrotoxicity after single exposure, but repeated exposure does not result in enhanced nephrotoxicity. This finding is relevant to occupational health and safety concerning exposure to brominated compounds (Bruchajzer et al., 2002).

Safety And Hazards

2-Bromobenzenethiol is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It should be stored under inert gas at a temperature between 0-10°C .

properties

IUPAC Name

2-bromobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrS/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQUNWNSQDULTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064229
Record name Benzenethiol, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzenethiol

CAS RN

6320-02-1
Record name 2-Bromothiophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6320-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromobenzenethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenethiol, 2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenethiol, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMOBENZENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD6P4XJ7FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobenzenethiol
Reactant of Route 2
Reactant of Route 2
2-Bromobenzenethiol
Reactant of Route 3
Reactant of Route 3
2-Bromobenzenethiol
Reactant of Route 4
2-Bromobenzenethiol
Reactant of Route 5
2-Bromobenzenethiol
Reactant of Route 6
Reactant of Route 6
2-Bromobenzenethiol

Citations

For This Compound
140
Citations
MK Parai, G Panda - Tetrahedron Letters, 2009 - Elsevier
… intramolecular N-aryl amination reaction on substituted 2-(2-bromophenylthio)-ethanamines which were synthesized by the nucleophilic substitution reaction of 2-bromobenzenethiol …
Number of citations: 81 www.sciencedirect.com
M Huang, J Hou, R Yang, L Zhang, X Zhu, Y Wan - Synthesis, 2014 - thieme-connect.com
… However, the outcome was poor, affording mainly 2-[(2-bromophenyl)thio]aniline from 2-iodoaniline and 2-bromobenzenethiol together with trace of the target compound. Increasing the …
Number of citations: 14 www.thieme-connect.com
ZH Li, TJ Li, JQ Liu, XS Wang - Tetrahedron, 2020 - Elsevier
… coupling occurred indeed to build Csp 2 -N and Csp 2 -S bonds leading to desired dibenzo[b,f]imidazo[1,2-d][1,4]thiazepine (9a), when it was treated with 2-bromobenzenethiol (8a) in …
Number of citations: 9 www.sciencedirect.com
A Burger, AC SCHMALZ - The Journal of Organic Chemistry, 1954 - ACS Publications
… converted toits anilide, and this was condensed in alkaline medium with 2-bromobenzenethiol. The resulting 2bromo-2'-nitrodiphenylsulfide-6'-carbanilide was reduced to the 2'-amino …
Number of citations: 25 pubs.acs.org
I Nakamura, T Sato, M Terada, Y Yamamoto - Synfacts, 2008 - thieme-connect.com
… Compounds 1 are readily prepared by Mitsunobu reaction of commercially available (S)-1-phenylethanol with 2-bromobenzenethiol followed by Sonogashira coupling. …
Number of citations: 2 www.thieme-connect.com
A Postigo, RA Rossi - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… Thus, irradiation of 1 afforded exclusively fragmentation of the C–S bond of the thiobenzyl moiety, yielding bibenzyl and 2-bromobenzenethiol, whereas irradiation of 2, under the same …
Number of citations: 10 pubs.rsc.org
D Ma, Q Geng, H Zhang, Y Jiang - Synfacts, 2010 - thieme-connect.com
… A more recent strategy similar to that reported consists of a palladium-catalyzed three-component coupling of 1-bromo-2-iodobenzenes, primary amines, and 2-bromobenzenethiol (T. …
Number of citations: 2 www.thieme-connect.com
J Vicente, JA Abad, RM López-Nicolás… - Organometallics, 2004 - ACS Publications
… Thus, we have prepared 3 by a palladium-catalyzed coupling of 2-bromobenzenethiol and iodobenzene in the presence of KO t Bu (1:1.4:1), using a mixture of Pd(dba) 2 and 1,1‘-…
Number of citations: 12 pubs.acs.org
R Gerber, CM Frech - Chemistry–A European Journal, 2012 - Wiley Online Library
… aromatic thiols, such as 2-methylbenzenethiol, 4-methoxybenzenethiol, 4-aminobenzenethiol, pyridine-2-thiol, 4-bromobenzenethiol, 3-bromobenzenethiol, and 2-bromobenzenethiol, …
JP González, M Edgar, MRJ Elsegood… - Organic & Biomolecular …, 2011 - pubs.rsc.org
Lithium–bromine exchange in 2-bromophenyl perfluoroaryl ethers or sulfides affords fused fluorinated benzofurans or benzothiophenes respectively by SNAr substitution of the adjacent …
Number of citations: 39 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.